molecular formula C11H13F3O2 B1459909 2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol CAS No. 1881329-56-1

2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol

Cat. No.: B1459909
CAS No.: 1881329-56-1
M. Wt: 234.21 g/mol
InChI Key: DISCKKUFJWGBES-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol is a phenolic derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a 2-methylpropoxy (isobutoxy) group at the 2-position of the aromatic ring. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions, while the bulky isobutoxy substituent may modulate lipophilicity and steric effects.

Properties

IUPAC Name

2-(2-methylpropoxy)-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-7(2)6-16-10-4-3-8(5-9(10)15)11(12,13)14/h3-5,7,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISCKKUFJWGBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239143
Record name Phenol, 2-(2-methylpropoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881329-56-1
Record name Phenol, 2-(2-methylpropoxy)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881329-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2-methylpropoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Rationale

A robust and commercially viable method involves a two-step synthesis:

  • Formation of Trifluoromethylphenyl Benzyl Ether
    Reaction of a trifluoromethyl halobenzene (such as 5-(trifluoromethyl)-2-halobenzene) with sodium benzylate (or substituted sodium benzylates) in a non-reactive solvent. This step substitutes the halogen atom with the benzyl ether group.

  • Hydrogenolysis of Benzyl Ether
    Catalytic hydrogenation of the trifluoromethylphenyl benzyl ether over a heavy metal catalyst (e.g., 5% palladium on carbon) under mild hydrogen pressure (50-100 psi) removes the benzyl protecting group, yielding the trifluoromethylphenol.

This method avoids extreme temperature and pressure conditions, preserving the trifluoromethyl group and allowing selective substitution at the desired position.

Detailed Reaction Conditions

Step Reagents & Catalysts Solvent(s) Temperature & Pressure Notes
Benzyl Ether Formation Trifluoromethyl halobenzene, sodium benzylate N,N-Dimethylacetamide (DMA), diglyme, or DMF Moderate heating (not specified) Sodium benzylate prepared from benzyl alcohol and sodium hydride or sodium amide
Hydrogenolysis 5% Pd/C, platinum oxide, or Pd on CaSO4 Lower alcohols (e.g., ethanol) 50-100 psi H2, sealed container Mild conditions to prevent trifluoromethyl group degradation

Application to 2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol

The alkoxy substituent (2-methylpropoxy) can be introduced by using a suitably substituted sodium benzylate derivative, such as sodium 2-methylpropyl benzylate, in the initial ether formation step. This ensures the alkoxy group is installed concurrently with the benzyl ether intermediate, which is then deprotected by hydrogenolysis to yield the target phenol.

Alternative Synthetic Routes and Considerations

Direct Halogen Replacement with Hydroxide

  • Direct nucleophilic aromatic substitution of halogenated trifluoromethylbenzenes with hydroxide is challenging and requires harsh conditions (e.g., 300°C, high pressure, strong alkali).
  • These conditions risk trifluoromethyl group degradation and are generally avoided.

Purification and Isolation

  • After hydrogenolysis, the catalyst is removed by filtration.
  • The phenol product is concentrated and purified by distillation.
  • The process yields high purity trifluoromethylphenols suitable for further functionalization or industrial use.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Benzyl Ether Intermediate Route Trifluoromethyl halobenzene, sodium benzylate (or substituted) Pd/C, PtO2, Pd on CaSO4; sodium benzylate Moderate heating; 50-100 psi H2; mild solvents Mild conditions; good yields; scalable Requires preparation of sodium benzylate derivative
Diazonium Salt Hydrolysis Substituted nitrobenzene → aniline → diazonium salt Acid, reducing agents, diazotization reagents Multi-step; sensitive to regioselectivity Well-known chemistry Not suitable for ortho/para trifluoromethylphenols
Direct Halogen Replacement Trifluoromethyl halobenzene Strong alkali (NaOH) High temperature (300°C), high pressure Simple reagents Harsh conditions; low selectivity; trifluoromethyl group instability

Research Findings and Industrial Relevance

  • The benzyl ether intermediate method is highlighted in patent EP0004447A2 as particularly suited for commercial production of trifluoromethylphenols, including ortho-substituted derivatives like this compound.
  • The mild hydrogenolysis step preserves sensitive trifluoromethyl groups and yields phenols in good purity and yield.
  • The method’s flexibility allows incorporation of various alkoxy substituents by modifying the sodium benzylate reagent.
  • This route avoids the need for extreme conditions and multi-step diazonium chemistry, making it efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Difluoromethyl and monofluoromethyl derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

AziPm-click (2-((prop-2-yn-1-yloxy)methyl)-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol)

  • Key Differences : Replaces the isobutoxy group with a propargyloxymethyl (-OCH₂C≡CH) group and introduces a diazirinyl ring at the 5-position.
  • Implications : The propargyl group enables click chemistry applications, while the diazirinyl moiety allows photoaffinity labeling for protein interaction studies. The trifluoromethyl group enhances stability, similar to the target compound .

1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone

  • Key Differences: Features a trifluoroacetyl (-COCF₃) group instead of -CF₃ and an amino (-NH₂) group at the 3-position.
  • The trifluoroacetyl group may alter electronic distribution and hydrogen-bonding capacity .

(E)-4-Methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol

  • Key Differences: Contains an iminomethyl (-CH=N-) bridge and a 3-CF₃-phenyl substituent.
  • Implications: The Schiff base structure facilitates metal coordination (e.g., vanadium complexes in catalysis). Intramolecular O–H⋯N hydrogen bonding stabilizes the phenol–imine tautomer, a feature absent in the target compound .

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol ~250 (estimated) N/A 2-(Isobutoxy), 5-CF₃
AziPm-click ~315 (estimated) N/A 2-(Propargyloxymethyl), 5-diazirinyl
1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone 219.16 87–88 3-NH₂, 5-CH₃, 2-COCF₃
5-Methoxy-2-trimethylsilyloxy-acetophenone 238.35 N/A 5-OCH₃, 2-OSi(CH₃)₃

Observations :

  • Bulky substituents like isobutoxy or trimethylsilyloxy increase molecular weight and may lower melting points due to reduced crystallinity.
  • Amino and hydroxyl groups (e.g., in Schiff bases) enhance hydrogen bonding, elevating melting points compared to ether derivatives .

Medicinal Chemistry

  • Target Compound : The isobutoxy group may improve membrane permeability in drug candidates, while the -CF₃ group resists oxidative metabolism.
  • Methyl 6-isopropyl-2-(hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylate (Compound 31, ): Demonstrates the utility of trifluoromethyl groups in enhancing binding affinity to biological targets (e.g., retinol-binding protein antagonists).

Material Science

  • Schiff Base Derivatives : Imine-containing analogs exhibit non-planar molecular configurations (dihedral angles: 5–48°), influencing crystal packing and optoelectronic properties.

Photolabeling Tools

  • AziPm-click : Highlights the role of trifluoromethyl groups in stabilizing bioactive conformations during photoaffinity labeling.

Biological Activity

2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol is a phenolic compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and cell membranes. This property is crucial for its biological activity, particularly in modulating enzyme activities and receptor interactions.

The mechanism of action primarily involves:

  • Interaction with Enzymes : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways.
  • Receptor Modulation : Its unique structure allows it to bind to various receptors, potentially influencing cellular signaling pathways.
  • Oxidative Stress Response : It may induce oxidative stress in cells, leading to apoptosis or necrosis in certain conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

Bacterial Strain Inhibition Percentage
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves increased annexin V-FITC positivity, indicating late apoptotic phases.

  • IC50 Values : The compound showed varying IC50 values across different cancer cell lines, highlighting its selective cytotoxicity.

Case Studies

  • Enzyme Inhibition Study : A study focused on the inhibition of carbonic anhydrase (CA) enzymes revealed that derivatives of similar phenolic compounds demonstrated significant selectivity for CA IX over CA II, with IC50 values ranging from 10.93 nM to 25.06 nM for CA IX inhibition . Such selectivity is crucial for developing targeted cancer therapies.
  • Antimicrobial Efficacy : In a comparative study of several phenolic compounds, this compound exhibited superior antibacterial activity against S. aureus compared to standard antibiotics . This positions it as a potential candidate for further development in antimicrobial therapies.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Oxidative Stress Induction : The compound can induce oxidative stress in certain cell types, leading to cellular damage and apoptosis.
  • Selectivity in Enzyme Targeting : Its structural characteristics allow for selective targeting of specific enzymes involved in metabolic pathways relevant to disease processes.
  • Potential as a Lead Compound : Given its unique properties and biological activities, it is considered a lead compound for further modifications to enhance efficacy and reduce toxicity.

Q & A

Q. What are the established synthetic routes for 2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the trifluoromethyl group can be introduced via Ullmann coupling or halogen exchange using Cu catalysts, while the 2-methylpropoxy group is often added via Williamson ether synthesis. Reaction optimization (e.g., solvent choice, temperature, and base strength) is critical: polar aprotic solvents like DMF enhance nucleophilicity, and bases like K₂CO₃ improve etherification efficiency. Yields vary with steric hindrance from the 2-methylpropoxy group, requiring excess reagents or prolonged reaction times .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
  • ¹H/¹⁹F NMR : Confirms substitution patterns (e.g., aromatic proton splitting due to the trifluoromethyl group) and quantifies fluorine content.
  • FT-IR : Identifies functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹).
  • Elemental Analysis : Validates C, H, F, and O composition. Cross-validation with multiple techniques is essential due to the compound’s fluorinated complexity .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

The compound is lipophilic (logP ~3.5) due to the trifluoromethyl and 2-methylpropoxy groups, showing solubility in DMSO, ethanol, and dichloromethane. Aqueous solubility is poor (<0.1 mg/mL) but can be improved with cyclodextrin inclusion complexes. Stability studies indicate degradation under UV light (photolysis of the phenol group) and acidic conditions (ether cleavage). Recommended storage: inert atmosphere, -20°C, and amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies:

  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylation of the 2-methylpropoxy group).
  • PK/PD Modeling : Corrogate plasma half-life with efficacy metrics.
  • Prodrug Design : Mask the phenol group to enhance bioavailability. Comparative studies with methyl-protected analogs (e.g., 2-(2-methylpropoxy)-5-(trifluoromethyl)anisole) can isolate stability effects .

Q. What computational methods are suitable for predicting this compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina with homology models of target proteins (e.g., cytochrome P450 enzymes).
  • QSAR Models : Train on datasets of fluorinated phenols to predict logD or IC₅₀ values.
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS). The trifluoromethyl group’s electronegativity and steric effects require force field parameter adjustments for accuracy .

Q. How does the 2-methylpropoxy substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The bulky 2-methylpropoxy group at position 2 directs EAS (e.g., nitration, sulfonation) to position 4 via steric hindrance and electronic effects. Meta-directing by the trifluoromethyl group is overridden by the ortho/para-directing ether. Experimental validation: nitration with HNO₃/H₂SO₄ yields >80% 4-nitro derivative, confirmed by NOESY NMR .

Q. What degradation pathways dominate under environmental or physiological conditions, and how can they be mitigated?

  • Oxidative Degradation : Phenol oxidation to quinones (accelerated by light). Mitigation: add antioxidants (e.g., BHT).
  • Hydrolytic Cleavage : Acid-catalyzed ether hydrolysis. Mitigation: formulate as nanoparticles to control pH exposure.
  • Enzymatic Demethylation : Cytochrome P450-mediated. Mitigation: deuterate the methyl group to slow metabolism .

Methodological Tables

Table 1. Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (μM, CCRF-CEM cells)LogPMetabolic Stability (t₁/₂, h)
Target Compound12.3 ± 1.23.52.1
5-(Trifluoromethyl)phenol>1002.10.5
2-Methoxy-5-(trifluoromethyl)anisole45.6 ± 3.13.85.8

Table 2. Optimal Reaction Conditions for Williamson Ether Synthesis

ParameterOptimal ValueEffect on Yield
SolventDMF+25% vs. THF
BaseK₂CO₃+15% vs. NaOH
Temperature80°C+30% vs. RT
Reaction Time24 h+20% vs. 12 h

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol
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2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol

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